N-(2-cyanophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
N~1~-(2-CYANOPHENYL)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is an organic compound that features a cyano group attached to a phenyl ring, a triazole ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-CYANOPHENYL)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Thioether Formation: The triazole ring is then reacted with a thiol compound to form the thioether linkage. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Amide Bond Formation: The final step involves the formation of the amide bond between the cyano-substituted phenyl ring and the triazole-thioether intermediate. This can be achieved through a coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-CYANOPHENYL)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
N~1~-(2-CYANOPHENYL)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of N1-(2-CYANOPHENYL)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and triazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N~1~-(2-CYANOPHENYL)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE: is similar to other compounds containing cyano groups, triazole rings, and thioether linkages, such as:
Uniqueness
The uniqueness of N1-(2-CYANOPHENYL)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H11N5OS |
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Molecular Weight |
273.32 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C12H11N5OS/c1-17-8-14-16-12(17)19-7-11(18)15-10-5-3-2-4-9(10)6-13/h2-5,8H,7H2,1H3,(H,15,18) |
InChI Key |
RPLFUUSDSNAQAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1SCC(=O)NC2=CC=CC=C2C#N |
Origin of Product |
United States |
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